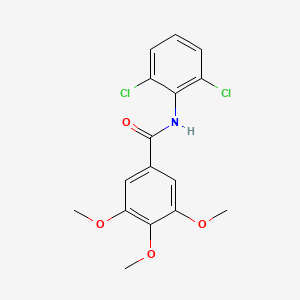![molecular formula C22H19N3O B5750402 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, also known as MI-B-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MI-B-1 belongs to the class of imidazopyridine compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and anti-viral effects.
作用機序
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a serine/threonine kinase that plays a critical role in the regulation of cell survival and proliferation. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to inhibit Akt phosphorylation, which leads to the activation of downstream signaling pathways that promote cell death.
Biochemical and Physiological Effects
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess anti-inflammatory, anti-viral, and anti-oxidant effects. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the regulation of the immune response. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has also been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
実験室実験の利点と制限
The advantages of using N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments include its potent anti-tumor activity, its ability to induce cell cycle arrest and apoptosis, and its broad-spectrum anti-viral activity. However, the limitations of using N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful optimization of dosage and administration protocols.
将来の方向性
The future directions for the research on N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide include the development of more efficient synthesis methods, the optimization of dosage and administration protocols, and the investigation of its potential therapeutic applications in other disease areas, such as inflammation and viral infections. Additionally, the investigation of the mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide and its downstream signaling pathways may provide insights into the regulation of cell growth and proliferation, which could lead to the development of new therapeutic strategies for cancer and other diseases.
合成法
The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid to yield N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide. The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to possess potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are two key mechanisms involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSSVBORXMGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)


![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone](/img/structure/B5750417.png)